2-Ethylhexyl salicylate

Catalog No.
S001983
CAS No.
118-60-5
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl salicylate

CAS Number

118-60-5

Product Name

2-Ethylhexyl salicylate

IUPAC Name

2-ethylhexyl 2-hydroxybenzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3

InChI Key

FMRHJJZUHUTGKE-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O

Synonyms

2-ethylhexyl salicylate, ethyl hexyl salicylate, octisalate, octylsalicylate, salicylic acid 2-ethylhexyl ester, trans-2-hexenyl salicylate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O

Isomeric SMILES

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1O

Description

The exact mass of the compound Octisalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759240. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness as Sun Protection

  • UV Absorption: Studies confirm Octisalate's ability to absorb UVB radiation, the primary cause of sunburn and contributing factor to skin cancer. Research has shown it offers protection with a peak absorption wavelength around 310 nm.
  • Broad-Spectrum Protection: While effective against UVB, Octisalate offers limited protection against UVA rays, which penetrate deeper into the skin and contribute to premature aging. Sunscreen formulations typically combine Octisalate with other UV filters to achieve broad-spectrum protection.

Environmental Impact

  • Coral Reef Toxicity: Research suggests Octisalate, along with other sunscreen ingredients, may contribute to coral reef bleaching. Studies have explored its effects on coral health, with some evidence indicating potential harm at high concentrations.
  • Biodegradability: Scientific investigations are ongoing to determine the biodegradability of Octisalate in aquatic environments. Understanding its breakdown rate helps assess its potential environmental impact.

Note

Research on Octisalate is ongoing, and new findings may emerge.

Here are some resources for further exploration:

  • [^1] Hamblin, J., & Jaenicke, K. (2015). Sunscreens: Balances between protection and risk. Clinics in Dermatology, 33(2), 194-199. )
  • [^2] Draelos, Z. D. (2007). The science of sunscreens. Journal of Cosmetic Dermatology, 6(2), 87-97. )
  • [^3] Slijkerman, E., & Behrens, P. (2020). Coral reef protection: A global challenge. Aquatic Toxicology, 221, 105424. ScienceDirect:
  • [^4] Bens, T., Diaz-Cruz, M. S., & Franke, S. (2019). Occurrence and fate of fragrance allergens in surface waters. Environmental Science & Technology, 53(1), 43-56. American Chemical Society:

2-Ethylhexyl salicylate, also known as octisalate or octyl salicylate, is an organic compound classified as an ester. It is synthesized from salicylic acid and 2-ethylhexanol. This compound appears as a colorless oily liquid with a slight floral odor and is primarily utilized in cosmetic formulations, particularly sunscreens, due to its ability to absorb ultraviolet B (UVB) radiation. The structure of 2-ethylhexyl salicylate is characterized by the presence of a salicylate moiety, which contributes to its UV absorption properties, while the 2-ethylhexanol component imparts emollient characteristics that enhance skin feel and moisture retention .

Octisalate absorbs UVB radiation in the wavelength range of 295-315 nm, primarily targeting UVB rays responsible for sunburn [].

Upon absorbing a UVB photon, Octisalate undergoes electronic excitation. The excited molecule then releases the energy through various mechanisms, including heat dissipation and emission of lower-energy light, effectively preventing the UVB radiation from reaching the skin and causing damage [].

Octisalate is generally considered safe for topical use in sunscreens []. Studies have shown minimal skin penetration, and allergic reactions are uncommon []. However, some individuals may experience mild skin irritation [].

The primary reaction involved in the formation of 2-ethylhexyl salicylate is the esterification process between salicylic acid and 2-ethylhexanol. This reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be summarized as:

Salicylic Acid+2 EthylhexanolCatalyst2 Ethylhexyl Salicylate+Water\text{Salicylic Acid}+\text{2 Ethylhexanol}\xrightarrow{\text{Catalyst}}\text{2 Ethylhexyl Salicylate}+\text{Water}

In industrial applications, various catalysts can be employed, including solid superacids or lipases in eco-friendly processes .

Several methods exist for synthesizing 2-ethylhexyl salicylate:

  • Conventional Esterification: This method involves heating salicylic acid with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures (typically above 150°C). The reaction can take several hours and may produce by-products that require purification .
  • Green Chemistry Approaches: Recent advancements have introduced lipase-catalyzed synthesis under solvent-free conditions or reduced pressure systems. These methods are more environmentally friendly and can achieve high conversion rates with less waste generation .
  • Superacid Catalysis: Utilizing solid superacid catalysts such as SO₄²⁻/TiO₂-WO₃ has shown to enhance yields and purities significantly, making this method advantageous for industrial applications .

The primary application of 2-ethylhexyl salicylate is in cosmetic formulations, especially sunscreens and skincare products. Its properties include:

  • UVB Protection: As an effective UV filter, it helps prevent sunburn and skin damage.
  • Emollient Properties: It enhances skin hydration and texture.
  • Stabilization of Other Ingredients: It can improve the stability and efficacy of other UV filters when used in combination .

Additionally, it finds use in various personal care products such as perfumes and fragrances due to its pleasant odor.

Several compounds share structural similarities or functional roles with 2-ethylhexyl salicylate. Here are some notable examples:

Compound NameChemical StructureKey Characteristics
OctocryleneC₁₈H₂₃O₂A UV filter that absorbs both UVA and UVB rays; often used in combination with other filters for broad-spectrum protection.
HomosalateC₁₅H₂₄O₃Primarily absorbs UVB rays; used similarly to enhance sunscreen formulations but has different regulatory considerations due to safety profiles.
AvobenzoneC₂₄H₂₈O₃A broad-spectrum sunscreen agent effective against UVA; often combined with other filters like octisalate for enhanced protection.
Ethylhexyl Methoxycinnamate (Octinoxate)C₁₈H₂₄O₃A widely used UVB filter that provides similar protective benefits but has raised environmental concerns regarding marine toxicity.

Uniqueness of 2-Ethylhexyl Salicylate

What distinguishes 2-ethylhexyl salicylate from these compounds is its specific absorption characteristics for UVB light while providing emollient properties that enhance skin feel without significantly penetrating the skin barrier. Furthermore, its favorable safety profile compared to some other UV filters makes it a preferred choice in many cosmetic formulations despite its limitations regarding UVA protection .

Physical Description

Liquid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.15689456 g/mol

Monoisotopic Mass

250.15689456 g/mol

Heavy Atom Count

18

UNII

4X49Y0596W

GHS Hazard Statements

Aggregated GHS information provided by 1530 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 66 of 1530 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1464 of 1530 companies with hazard statement code(s):;
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ingredient in sunscreens for protection against damage effects of sun light, provides protection from sunburns, aging and skin cancer.

Pharmacology

Data not found.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Chemical sunscreen, it acts through absorption of UVB light and not UVA.

Pictograms

Irritant

Irritant

Other CAS

118-60-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Metabolism Metabolites

Intended for local use only, no systemic absorption.

Wikipedia

2-Ethylhexyl_salicylate

Biological Half Life

Intended for local use only, no systemic absorption.

Use Classification

Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filte

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester: ACTIVE

Dates

Modify: 2023-09-13
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MSDS

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